molecular formula C26H31ClN4O7 B14786885 Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride

Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride

Cat. No.: B14786885
M. Wt: 547.0 g/mol
InChI Key: GBSRABPVQULOFQ-UHFFFAOYSA-N
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Description

Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride typically involves multiple stepsCommon reagents used in the synthesis include N,N-dimethylmethylene ammonium chloride, acetic acid, and p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride is unique due to its specific functional groups and potential applications in various scientific fields. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H31ClN4O7

Molecular Weight

547.0 g/mol

IUPAC Name

methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride

InChI

InChI=1S/C26H30N4O7.ClH/c1-3-4-8-22(25(32)37-16-17-10-12-19(13-11-17)30(34)35)28-24(31)21(27)14-18-15-29(26(33)36-2)23-9-6-5-7-20(18)23;/h5-7,9-13,15,21-22H,3-4,8,14,16,27H2,1-2H3,(H,28,31);1H

InChI Key

GBSRABPVQULOFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)N.Cl

Origin of Product

United States

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